5-Amino-6-Chloronicotinsäure

Übersicht

Beschreibung

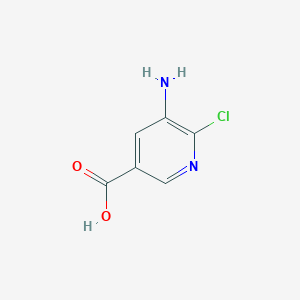

5-Amino-6-chloronicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of an amino group at the fifth position and a chlorine atom at the sixth position on the nicotinic acid ring

Wissenschaftliche Forschungsanwendungen

5-Amino-6-chloronicotinic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of agrochemicals and other industrial products

Wirkmechanismus

Target of Action

Similar compounds such as neonicotinoids are known to target the central nervous system of insects

Mode of Action

It’s worth noting that related compounds, such as neonicotinoids, work by blocking the normal conduction of the central nervous system in insects This leads to paralysis and eventual death of the insect

Biochemical Pathways

Related compounds like imidacloprid are known to undergo biodegradation through a hydroxylation pathway, resulting in metabolites such as 6-chloronicotinic acid

Pharmacokinetics

A related compound, 4-amino-6-chloronicotinic acid, has been reported to have high gastrointestinal absorption and low skin permeation

Result of Action

Related compounds like neonicotinoids are known to cause paralysis and eventual death in insects by blocking the normal conduction of their central nervous system

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. For instance, the degradation of related compounds like imidacloprid can be influenced by factors such as pH and temperature

Biochemische Analyse

Biochemical Properties

The biochemical properties of 5-Amino-6-chloronicotinic acid are not fully understood due to limited research. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may vary depending on the specific biochemical context .

Cellular Effects

It is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound can persist in the environment for a significant period

Metabolic Pathways

The specific metabolic pathways that 5-Amino-6-chloronicotinic acid is involved in are not well-defined. It is likely that this compound interacts with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

It is plausible that this compound interacts with specific transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-chloronicotinic acid typically involves the cyclization of suitable precursors followed by chlorination and amination reactions. One common method starts with the cyclization of DL-malic acid, followed by chlorination to introduce the chlorine atom at the sixth position.

Industrial Production Methods: Industrial production of 5-Amino-6-chloronicotinic acid follows similar synthetic routes but on a larger scale. The process involves the use of cost-effective raw materials and optimized reaction conditions to ensure high yield and purity. The separation and purification of the final product are achieved through techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Amino-6-chloronicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The amino and chlorine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed:

Vergleich Mit ähnlichen Verbindungen

- 6-Chloronicotinic acid

- 5-Hydroxy-6-chloronicotinic acid

- 5-Bromo-6-chloronicotinic acid

Comparison: 5-Amino-6-chloronicotinic acid is unique due to the presence of both an amino group and a chlorine atom on the nicotinic acid ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it exhibits different reactivity and potential therapeutic effects .

Biologische Aktivität

5-Amino-6-chloronicotinic acid (5A6ClNA) is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, and therapeutic potential, supported by relevant research findings and data.

Chemical Structure and Properties

5-Amino-6-chloronicotinic acid is characterized by the presence of an amino group and a chlorine atom on the nicotinic acid ring. This unique structure contributes to its distinct chemical reactivity and biological properties. The molecular formula is C6H6ClN2O2, with a molecular weight of 176.58 g/mol.

Antimicrobial Properties

Research has indicated that 5A6ClNA exhibits antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further exploration as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Anti-inflammatory Effects

In vitro studies suggest that 5A6ClNA may possess anti-inflammatory properties. It appears to modulate inflammatory cytokines, potentially reducing inflammation in various cellular models. The specific pathways involved in this activity are still under investigation, but preliminary data indicate a role in inhibiting pro-inflammatory mediators.

Cellular Effects

The compound's interaction with cellular mechanisms has been a focal point of research:

- Cell Signaling : 5A6ClNA may influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation.

- Gene Expression : Studies suggest that it can alter gene expression profiles related to stress responses and metabolic processes.

Molecular Mechanisms

The molecular mechanisms underlying the biological activities of 5A6ClNA are complex and not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes and proteins, influencing their activity. For instance, it may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways.

Metabolic Pathways

The metabolic pathways associated with 5A6ClNA are currently not well-defined. However, it is believed that the compound undergoes various transformations within biological systems, potentially interacting with cytochrome P450 enzymes, which are crucial for drug metabolism.

Data Summary and Case Studies

Case Study: Antimicrobial Activity Assessment

In a study assessing the antimicrobial efficacy of 5A6ClNA against Escherichia coli and Staphylococcus aureus, it was found that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains. This suggests significant potential for development into an antimicrobial therapeutic agent.

Case Study: Inflammatory Response Modulation

Another study focused on the anti-inflammatory effects of 5A6ClNA in lipopolysaccharide (LPS)-stimulated macrophages demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) levels by approximately 50% at a concentration of 10 µM. This indicates its potential role in inflammatory disease management.

Eigenschaften

IUPAC Name |

5-amino-6-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2H,8H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZWNLGHSKAIMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.